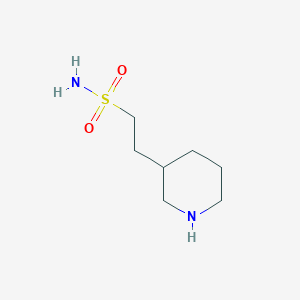
2-(Piperidin-3-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(Piperidin-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Piperidin-3-yl)ethane-1-sulfonamide can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.
N-(Piperidin-3-yl)ethane-1-sulfonamide: A similar compound with slight structural variations, used in similar applications.
2-Amino-4-(1-piperidine) pyridine: A derivative used as a dual inhibitor in cancer research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
2-(Piperidin-3-yl)ethane-1-sulfonamide, also known as piperidine sulfonamide , is an organic compound characterized by a piperidine ring attached to an ethane sulfonamide group. Its molecular formula is C7H16N2O2S, with a molecular weight of approximately 192.28 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its versatility in biological applications. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable candidate for drug development.
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C7H16N2O2S | 192.28 g/mol |
| 2-(Piperidin-2-yl)ethane-1-sulfonamide | C7H16N2O2S | 192.28 g/mol |
| N-(2-Piperidinyl)ethanesulfonamide | C7H16N2O2S | 192.28 g/mol |
| N-(2-Piperidinyl)ethanesulfonyl chloride | C7H16ClN2O2S | 206.73 g/mol |
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor. It binds to specific active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This mechanism is crucial for understanding various biological pathways and disease mechanisms.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's role in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, demonstrating significant inhibitory effects in cancer cells lacking the MTAP gene .
- Potassium Channel Modulation : Another research focus has been on the modulation of potassium channels by piperidine sulfonamides. These channels are vital for regulating various physiological processes, including neuronal excitability and muscle contraction .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited .
The interaction of this compound with enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. This structural configuration allows for precise binding to active sites, which can inhibit enzymatic functions or modulate receptor activities.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-piperidin-3-ylethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11) |
InChI Key |
JFCJDPFHPRVRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















